1-Fluoro-2,3-dinitrobenzene
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Overview
Description
1-Fluoro-2,3-dinitrobenzene is an organic compound with the molecular formula C6H3FN2O4. It is a derivative of benzene, where a fluorine atom and two nitro groups are substituted at the 1, 2, and 3 positions, respectively. This compound is known for its reactivity and is used in various chemical applications, particularly in the field of analytical chemistry.
Preparation Methods
1-Fluoro-2,3-dinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial production methods often involve similar nitration processes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
1-Fluoro-2,3-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols. This reaction is facilitated by the electron-withdrawing nature of the nitro groups, which makes the carbon-fluorine bond more susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Electrophilic Aromatic Substitution: Although less common due to the deactivating effect of the nitro groups, further substitution reactions can occur under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amino derivative.
Scientific Research Applications
1-Fluoro-2,3-dinitrobenzene is widely used in scientific research due to its reactivity and ability to form stable derivatives. Some of its applications include:
Analytical Chemistry: It is used as a derivatizing agent for the detection and quantification of primary and secondary amines in various samples.
Biological Studies: The compound is employed in studies involving protein and peptide sequencing.
Medical Research: It is used in the development of pharmaceuticals and as a reagent in the synthesis of drug intermediates.
Industrial Applications: The compound is used in the production of dyes, pesticides, and other chemical intermediates.
Mechanism of Action
The primary mechanism of action of 1-Fluoro-2,3-dinitrobenzene involves its reactivity with nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the carbon-fluorine bond, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including the derivatization of amines and the synthesis of complex organic molecules .
In biological systems, the compound can modify proteins by reacting with the N-terminal amino acids, forming stable derivatives that can be analyzed to determine protein sequences .
Comparison with Similar Compounds
1-Fluoro-2,3-dinitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-Fluoro-2,4-dinitrobenzene: Similar in structure but with nitro groups at the 2 and 4 positions.
1-Chloro-2,4-dinitrobenzene: Contains a chlorine atom instead of fluorine.
1,5-Difluoro-2,4-dinitrobenzene: Contains two fluorine atoms and is used in more specialized applications where additional fluorine atoms are required.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in analytical chemistry, biological research, and industrial processes. Its unique reactivity and ability to form stable derivatives make it a valuable tool in various scientific fields. Understanding its preparation, reactions, and applications provides insight into its importance and potential for future research and development.
Properties
IUPAC Name |
1-fluoro-2,3-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTBCJUZVUOWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574095 |
Source
|
Record name | 1-Fluoro-2,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25376-51-6 |
Source
|
Record name | 1-Fluoro-2,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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